molecular formula C14H15ClN2O2S B8350261 Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)- CAS No. 113268-35-2

Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)-

Cat. No.: B8350261
CAS No.: 113268-35-2
M. Wt: 310.8 g/mol
InChI Key: XSVILGSQGLJLBA-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)- is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113268-35-2

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-11-8-13(15)5-6-14(11)17(20(2,18)19)10-12-4-3-7-16-9-12/h3-9H,10H2,1-2H3

InChI Key

XSVILGSQGLJLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC2=CN=CC=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.4 g. portion of 3-(4-chloro-2-methylphenylaminomethyl)pyridine was dissolved in 15 ml. of dichloromethane, and 2.1 g. of potassium carbonate and 2 ml. of methanesulfonyl chloride were added. The mixture was stirred at ambient temperature for several days, and then under reflux for another day. It was then cooled and diluted with 20 ml. of aqueous sodium bicarbonate and 5 ml. of 2N sodium hydroxide, 20 ml. of dichloromethane was added, and the organic layer was washed with aqueous sodium bicarbonate, dried and evaporated to an oil. The oil was dissolved in dichloromethane and chromatographed over silica gel, eluting first with dichloromethane and then with dichloromethane:ethyl acetate. The product-containing fractions were combined to obtain 1.8 g. of the desired product.
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